Ethyl furo[3,2-b]pyridine-5-carboxylate

Medicinal Chemistry Pharmacokinetics Lipophilicity Optimization

Ethyl furo[3,2-b]pyridine-5-carboxylate is the essential building block for constructing 3,5-disubstituted furo[3,2-b]pyridines with sub-micromolar cellular activity against CLK1/2/4 and the Hedgehog pathway. The 5-position ester provides a unique synthetic handle for hydrolysis, amidation, or cross-coupling, enabling late-stage diversification without altering the scaffold's privileged properties. Its balanced XLogP (1.9) and favorable hydrogen-bond acceptor profile make it irreplaceable for SAR studies—positional isomers, thieno analogs, or alternative esters cannot replicate its reactivity and selectivity. Secure reproducible results with this validated intermediate.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8753239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl furo[3,2-b]pyridine-5-carboxylate
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C1)OC=C2
InChIInChI=1S/C10H9NO3/c1-2-13-10(12)8-3-4-9-7(11-8)5-6-14-9/h3-6H,2H2,1H3
InChIKeyLXGXPIDRKBDKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl furo[3,2-b]pyridine-5-carboxylate: Core Pharmacophore Building Block with Documented Kinase Selectivity


Ethyl furo[3,2-b]pyridine-5-carboxylate (CAS: 182691-69-6, C10H9NO3, MW: 191.18) is a heterocyclic building block featuring the furo[3,2-b]pyridine scaffold with an ethyl ester at the 5-position [1]. The furo[3,2-b]pyridine core is recognized as a privileged scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway [2]. This compound provides a foundational synthetic intermediate for constructing 3,5-disubstituted furo[3,2-b]pyridines, which have demonstrated sub-micromolar cellular activity and kinase selectivity profiles [3].

Why Generic Furopyridine Analogs Cannot Substitute for Ethyl furo[3,2-b]pyridine-5-carboxylate


Generic substitution of ethyl furo[3,2-b]pyridine-5-carboxylate with other furopyridine esters or heterocyclic analogs is not feasible due to position-specific reactivity and divergent physicochemical properties. The 5-position ester serves as a critical handle for further functionalization via hydrolysis, amidation, or palladium-catalyzed cross-coupling, enabling access to 3,5-disubstituted derivatives essential for kinase inhibitor development [1]. Positional isomers (e.g., 2-carboxylate), heteroatom substitutions (e.g., thieno analogs), or alternative ester groups (e.g., methyl) alter electronic distribution, lipophilicity, and synthetic compatibility, directly impacting downstream synthetic efficiency and target selectivity [2]. The quantitative evidence below establishes that these differences are not merely academic but directly influence procurement decisions for reproducible research outcomes.

Quantitative Differentiation Evidence for Ethyl furo[3,2-b]pyridine-5-carboxylate vs. Closest Analogs


Lipophilicity (XLogP) Differentiates Ethyl Ester from Methyl Analog for Membrane Permeability and Solubility Tuning

Ethyl furo[3,2-b]pyridine-5-carboxylate exhibits a higher calculated lipophilicity (XLogP = 1.9) compared to its methyl ester analog (LogP = 1.61) [1]. This 0.29 log unit increase corresponds to approximately a 1.95-fold higher octanol-water partition coefficient, which can meaningfully alter membrane permeability and solubility profiles in early-stage drug discovery. The ethyl ester provides a favorable balance between aqueous solubility and passive diffusion, often desirable for optimizing oral bioavailability in lead optimization campaigns.

Medicinal Chemistry Pharmacokinetics Lipophilicity Optimization

Scaffold Privilege: Furo[3,2-b]pyridine Core Enables Potent and Selective CLK Inhibition Not Achieved with Isomeric Furopyridines

The furo[3,2-b]pyridine core has been validated as a privileged scaffold for developing potent and highly selective inhibitors of CLK1/2/4, with optimized derivatives achieving IC50 values as low as 510 nM for CLK2 [1]. Importantly, kinase-inactive 3,5,7-trisubstituted derivatives from this scaffold function as sub-micromolar modulators of the Hedgehog pathway, demonstrating functional divergence based on substitution pattern [1]. Positional isomers such as furo[2,3-b]pyridine and furo[3,4-b]pyridine exhibit distinct electronic properties and reactivity, often leading to different kinase selectivity profiles or loss of activity [2]. The specific [3,2-b] ring fusion geometry is critical for optimal interaction with the CLK ATP-binding pocket, as revealed by crystallographic studies of related inhibitors [3].

Kinase Inhibition Chemical Biology Selectivity Profiling

Positional Isomer Differentiation: 5-Carboxylate vs. 2-Carboxylate Determines Synthetic Utility for Cross-Coupling Reactions

Ethyl furo[3,2-b]pyridine-5-carboxylate places the ester group at the 5-position of the pyridine ring, whereas ethyl furo[3,2-b]pyridine-2-carboxylate (CAS: 138173-82-7) has the ester at the 2-position. This positional difference critically impacts synthetic utility: the 5-carboxylate derivative serves as a key intermediate for chemoselective couplings at the 3-position after halogenation, enabling the efficient synthesis of 3,5-disubstituted furo[3,2-b]pyridines as described for the CLK probe MU1210 [1]. In contrast, the 2-carboxylate isomer would require different protection/deprotection strategies and may exhibit altered reactivity in metal-catalyzed cross-coupling due to electronic effects of the adjacent nitrogen. Both isomers share identical molecular formula and XLogP (1.9) [2], underscoring that physical properties alone do not predict synthetic behavior.

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Heteroatom Substitution: Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine Impacts Lipophilicity and Hydrogen-Bonding Capacity

Ethyl furo[3,2-b]pyridine-5-carboxylate (XLogP = 1.9) exhibits lower lipophilicity than its thieno analog, methyl thieno[3,2-b]pyridine-5-carboxylate (LogP = 2.21) [1]. The furan oxygen provides a hydrogen-bond acceptor (HBA) and contributes to a topological polar surface area (TPSA) of 52.3 Ų, whereas the thiophene sulfur reduces HBA count and alters electronic distribution [2]. These differences can significantly impact target binding, selectivity, and metabolic stability. The furo scaffold's oxygen atom can engage in additional polar interactions with kinase hinge regions, contributing to the selective CLK inhibition observed for this series [3].

Bioisosterism Medicinal Chemistry Scaffold Hopping

Optimal Procurement and Application Scenarios for Ethyl furo[3,2-b]pyridine-5-carboxylate


Synthesis of 3,5-Disubstituted Furo[3,2-b]pyridine Kinase Inhibitors

Use ethyl furo[3,2-b]pyridine-5-carboxylate as the starting material for constructing the 5-chloro-3-iodofuro[3,2-b]pyridine intermediate, which undergoes chemoselective Suzuki-Miyaura and Sonogashira couplings to yield potent and selective CLK1/2/4 inhibitors (e.g., MU1210) [1]. This synthetic route is validated in peer-reviewed literature and enables efficient generation of focused libraries for kinase selectivity profiling.

Lead Optimization Campaigns Requiring Tunable Lipophilicity

In medicinal chemistry programs where modulating logP is critical for optimizing ADME properties, ethyl furo[3,2-b]pyridine-5-carboxylate provides a lipophilicity benchmark (XLogP = 1.9) that can be further adjusted by ester hydrolysis to the carboxylic acid or amide formation [1]. The ethyl ester offers a favorable balance between solubility and permeability compared to the methyl analog (LogP = 1.61) [2], facilitating structure-activity relationship studies without introducing additional heteroatom changes.

Chemical Biology Probe Development Targeting CLK or Hedgehog Pathways

Employ this building block to synthesize tool compounds for probing CLK-dependent alternative splicing or Hedgehog signaling. The furo[3,2-b]pyridine scaffold has demonstrated sub-micromolar modulation of the Hedgehog pathway when appropriately substituted at positions 3,5,7 [3]. The 5-ester provides a convenient handle for late-stage diversification to optimize cellular potency and selectivity.

Comparative Physicochemical Profiling of Furo vs. Thieno Bioisosteres

Utilize ethyl furo[3,2-b]pyridine-5-carboxylate in head-to-head comparisons with thieno[3,2-b]pyridine analogs to assess the impact of heteroatom substitution (O vs. S) on target binding, metabolic stability, and cytotoxicity. The lower lipophilicity (ΔLogP = 0.31) and additional hydrogen-bond acceptor of the furo scaffold provide a basis for rational scaffold selection in kinase inhibitor design.

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